molecular formula C23H21Cl2N3O3S B12346723 N-[(2-chlorophenyl)methyl]-3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide

N-[(2-chlorophenyl)methyl]-3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide

Cat. No.: B12346723
M. Wt: 490.4 g/mol
InChI Key: WZTYVBBAJMUXJY-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through nucleophilic substitution reactions, often using chlorobenzyl halides as starting materials.

    Amidation Reaction: The final step involves the formation of the propanamide group through an amidation reaction, typically using propanoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: This compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-chlorophenyl)methyl]-3-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide
  • **N-[(2-bromophenyl)methyl]-3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide

Uniqueness

N-[(2-chlorophenyl)methyl]-3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and thieno[3,2-d]pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21Cl2N3O3S

Molecular Weight

490.4 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C23H21Cl2N3O3S/c24-17-7-5-15(6-8-17)14-28-19-10-12-32-21(19)22(30)27(23(28)31)11-9-20(29)26-13-16-3-1-2-4-18(16)25/h1-8,10,12,19,21H,9,11,13-14H2,(H,26,29)

InChI Key

WZTYVBBAJMUXJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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